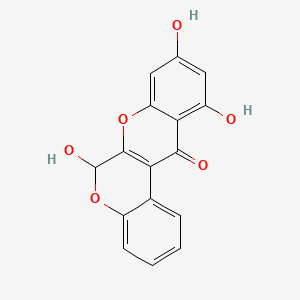

coccineone B

Description

Properties

IUPAC Name |

6,9,11-trihydroxy-6H-chromeno[3,4-b]chromen-12-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10O6/c17-7-5-9(18)13-11(6-7)21-15-12(14(13)19)8-3-1-2-4-10(8)22-16(15)20/h1-6,16-18,20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMCJSHNAURZDNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C(O2)O)OC4=CC(=CC(=C4C3=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Coccineone B: A Technical Overview of its Physicochemical Properties and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coccineone B is a flavonoid, a class of natural products known for their diverse biological activities. It has been isolated from the roots of medicinal plants of the Boerhaavia genus, notably Boerhaavia coccinea and Boerhaavia diffusa.[1] These plants have a long history of use in traditional medicine for treating a variety of ailments, including inflammation, pain, and cancer.[2][3] This technical guide provides a summary of the currently available information on the physical and chemical properties of this compound, along with insights into its potential biological activities based on studies of its source plants.

Chemical and Physical Properties

Table 1: Chemical Identification of this compound

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₀O₆ | PubChem[4] |

| Molecular Weight | 298.25 g/mol | PubChem[4] |

| IUPAC Name | 6,9,11-trihydroxy-6H-chromeno[3,4-b]chromen-12-one | PubChem[4] |

| CAS Number | 135626-13-0 | PubChem[4] |

| Synonyms | This compound, 6,9,11-trihydroxy-6H-chromeno(3,4-b)chromen-12-one | PubChem[4] |

Table 2: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| XLogP3 | 2.3 | PubChem[4] |

| Hydrogen Bond Donor Count | 3 | PubChem[4] |

| Hydrogen Bond Acceptor Count | 6 | PubChem[4] |

| Rotatable Bond Count | 0 | PubChem[4] |

| Exact Mass | 298.04773803 | PubChem[4] |

| Monoisotopic Mass | 298.04773803 | PubChem[4] |

| Topological Polar Surface Area | 96.2 Ų | PubChem[4] |

| Heavy Atom Count | 22 | PubChem[4] |

Note: The data in Table 2 are computationally generated and may not reflect experimentally determined values. Specific experimental data for properties such as melting point, boiling point, and solubility are not available in the reviewed literature.

Spectral Data

Detailed 1H and 13C-NMR spectral data for this compound are not explicitly available in the reviewed scientific literature. For the structural elucidation of novel compounds, this data is typically published in the paper first describing its isolation.

Experimental Protocols

A specific, detailed experimental protocol for the isolation and purification of this compound is not available in the current literature. However, based on general methods for isolating flavonoids and other rotenoids from Boerhaavia species, a representative protocol can be outlined.

Generalized Protocol for the Isolation of Flavonoids from Boerhaavia Species

-

Plant Material Collection and Preparation: The roots of Boerhaavia coccinea or Boerhaavia diffusa are collected, washed, air-dried, and ground into a fine powder.[5]

-

Extraction: The powdered plant material is subjected to solvent extraction, typically using a Soxhlet apparatus or maceration with solvents of increasing polarity, such as n-hexane, chloroform, and methanol.[5]

-

Fractionation: The crude extract is then fractionated using column chromatography over silica gel. A gradient elution system with a mixture of solvents, such as n-hexane-ethyl acetate or chloroform-methanol, is used to separate the components based on their polarity.[5]

-

Purification: The fractions containing the compound of interest are further purified using techniques like preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

-

Structure Elucidation: The structure of the isolated compound is then determined using spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, COSY, HMQC, HMBC).

Biological Activity and Signaling Pathways

Direct studies on the biological activity and the specific signaling pathways modulated by isolated this compound are currently lacking in the scientific literature. However, the extracts of Boerhaavia diffusa, from which this compound is derived, have been reported to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[2][6][7]

Given that flavonoids are known to interact with various cellular signaling pathways, it can be hypothesized that this compound may contribute to the observed biological activities of the plant extracts by modulating pathways involved in inflammation and cell proliferation. For instance, many flavonoids are known to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a key regulator of the inflammatory response.

Below is a hypothetical representation of a signaling pathway that flavonoids with anti-inflammatory and anticancer properties may modulate. It is important to note that this is a generalized pathway and has not been specifically demonstrated for this compound.

Conclusion

This compound is a flavonoid with a defined chemical structure that is found in medicinal plants of the Boerhaavia genus. While its basic chemical properties are known, a comprehensive experimental characterization of its physical properties and detailed spectroscopic data are not yet available in the public domain. The biological activities of the plant extracts from which it is isolated suggest that this compound may possess anti-inflammatory, antioxidant, and anticancer properties. However, further studies on the isolated compound are required to validate these potential activities and to elucidate the specific cellular and molecular mechanisms involved. Future research should focus on the isolation of sufficient quantities of this compound to enable thorough biological screening and the investigation of its effects on key signaling pathways.

References

- 1. Antiproliferative Properties of Clausine-B against Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification and characterization of chemical components in the bioactive fractions of Cynomorium coccineum that possess anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phytochemical, Therapeutic, and Ethnopharmacological Overview for a Traditionally Important Herb: Boerhavia diffusa Linn - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. tjpps.org [tjpps.org]

- 6. phytopharmajournal.com [phytopharmajournal.com]

- 7. Boerhaavia Diffusa: Bioactive Compounds and Pharmacological Activities – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

The Unveiling of Coccineone B: A Deep Dive into its Biosynthesis in Boerhaavia diffusa

For Immediate Release

[City, State] – Boerhaavia diffusa, a plant revered in traditional medicine, harbors a wealth of bioactive compounds, among them the rotenoid coccineone B. This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound, offering valuable insights for researchers, scientists, and drug development professionals. By elucidating the intricate molecular machinery responsible for its creation, we unlock new avenues for its sustainable production and therapeutic application.

The Biosynthetic Blueprint of this compound

The formation of this compound in Boerhaavia diffusa is a multi-step process that originates from the general phenylpropanoid pathway and proceeds through the isoflavonoid pathway. While the complete enzymatic cascade has yet to be fully elucidated in this specific plant, extensive research on rotenoid biosynthesis in other species allows for the construction of a putative pathway. Key enzymatic transformations, including those catalyzed by chalcone synthase, chalcone isomerase, cytochrome P450s, and O-methyltransferases, orchestrate the intricate assembly of this complex molecule.

The proposed biosynthetic journey commences with the condensation of 4-coumaroyl-CoA and three molecules of malonyl-CoA by chalcone synthase (CHS) to form naringenin chalcone. This is followed by stereospecific cyclization facilitated by chalcone isomerase (CHI) to yield naringenin, a central precursor in flavonoid and isoflavonoid biosynthesis. The pathway then diverges towards isoflavonoids through the action of isoflavone synthase (IFS) , a cytochrome P450 enzyme that catalyzes a critical 1,2-aryl migration of the B-ring. Subsequent enzymatic modifications, including hydroxylation, methylation, and the formation of the characteristic rotenoid ring system, are believed to be carried out by a series of yet-to-be-fully-characterized enzymes, likely including other cytochrome P450s and dioxygenases. Isotopic labeling studies in other rotenoid-producing plants have confirmed the isoflavonoid origin and the involvement of a 2'-methoxylated isoflavone intermediate.[1][2][3][4] Prenylation of the rotenoid core is considered a late-stage modification in the biosynthetic sequence.[3]

Quantitative Analysis of Rotenoids in Boerhaavia diffusa

While precise kinetic data for the biosynthetic enzymes of this compound are not yet available, several studies have quantified the concentration of this compound and related rotenoids in Boerhaavia diffusa plant material. These data are crucial for understanding the metabolic capacity of the plant and for developing efficient extraction and purification protocols. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the predominant analytical techniques employed for this purpose.

| Compound | Plant Part | Extraction Method | Analytical Method | Concentration | Reference |

| Boeravinone B | Whole Plant | Hydro-alcoholic extraction | RP-HPLC | 0.041% w/w | [5] |

| Boeravinone B | Polyherbal Formulation | - | RP-HPLC | 0.011% w/w | [5] |

| Boeravinone E | Roots | Methanol Reflux | RP-HPLC | 7.26-35.75 µg/mL (linearity range) | [6] |

| Boeravinone B | Roots | Methanol Reflux | RP-HPLC | 2.20-11.00 µg/mL (linearity range) | [6] |

| Boeravinones | Roots | Methanol Reflux | UPLC/PDA | Not specified | [7] |

Key Experimental Protocols

The elucidation of biosynthetic pathways relies on a suite of sophisticated experimental techniques. Below are detailed methodologies for key experiments relevant to the study of this compound biosynthesis.

Heterologous Expression and In Vitro Assay of a Putative Cytochrome P450 Enzyme

This protocol describes the functional characterization of a candidate cytochrome P450 gene suspected to be involved in the hydroxylation steps of the this compound pathway.

Methodology:

-

Gene Identification and Cloning: A candidate cytochrome P450 gene is identified from a B. diffusa transcriptome database based on homology to known isoflavonoid hydroxylases. The full-length open reading frame is amplified from cDNA synthesized from root RNA and cloned into a yeast expression vector.

-

Heterologous Expression in Yeast: The expression vector is transformed into a suitable Saccharomyces cerevisiae strain. The yeast culture is grown and protein expression is induced. Microsomal fractions containing the expressed P450 enzyme are isolated by differential centrifugation.

-

Enzyme Assays: The microsomal preparation is incubated with a potential substrate (e.g., daidzein) in the presence of a co-factor such as NADPH. The reaction is stopped, and the products are extracted.

-

Product Analysis: The reaction products are analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to identify new hydroxylated compounds. The structure of the product is confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.[8][9][10][11]

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method for the quantitative analysis of this compound in B. diffusa root extracts.

Methodology:

-

Sample Preparation: Dried and powdered root material of B. diffusa is extracted with methanol using a suitable method such as reflux or sonication. The extract is then filtered and concentrated.

-

Chromatographic Conditions: The analysis is performed on a C18 reversed-phase column. A gradient elution with a mobile phase consisting of acetonitrile and water (with a small percentage of acid, e.g., 0.1% orthophosphoric acid) is typically used.

-

Detection: The eluting compounds are monitored using a photodiode array (PDA) detector at a wavelength where this compound shows maximum absorbance (e.g., 276 nm).

-

Quantification: A calibration curve is generated using a certified reference standard of this compound. The concentration of this compound in the plant extract is determined by comparing its peak area to the calibration curve.[5][6][12]

Structure Elucidation of Biosynthetic Intermediates by NMR Spectroscopy

This protocol describes the general workflow for determining the chemical structure of a novel intermediate in the this compound pathway isolated from either plant material or an in vitro enzyme assay.

Methodology:

-

Sample Purification: The compound of interest is purified to a high degree using a combination of chromatographic techniques (e.g., column chromatography, preparative HPLC).

-

NMR Data Acquisition: A suite of NMR experiments is performed on the purified sample dissolved in a suitable deuterated solvent. This typically includes 1D NMR (¹H and ¹³C) and 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

-

Spectral Interpretation: The chemical shifts, coupling constants, and correlation signals from the NMR spectra are meticulously analyzed to piece together the molecular structure, including the connectivity of atoms and the stereochemistry of the molecule.[13][14][15]

Future Perspectives

The elucidation of the complete biosynthetic pathway of this compound in Boerhaavia diffusa holds immense potential. A thorough understanding of the enzymes involved will pave the way for metabolic engineering approaches to enhance the production of this valuable compound in the native plant or through heterologous expression in microbial systems. This could lead to a sustainable and scalable supply of this compound for further pharmacological investigation and potential therapeutic development. Future research should focus on the identification and characterization of the specific cytochrome P450s, dioxygenases, and other enzymes that catalyze the later, more intricate steps of rotenoid biosynthesis.

References

- 1. Biosynthesis of rotenoids. Evidence for 1,2-aryl migration and the isoflavonoid construction of rings A, C, and D in rotenone and amorphigenin - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 2. Biosynthesis of the rotenoid amorphigenin: incorporation of a 2′-[14C]-methoxylated isoflavone by germinating Amorpha seeds | Semantic Scholar [semanticscholar.org]

- 3. Biosynthesis of rotenoids. Chalcone, isoflavone, and rotenoid stages in the formation of amorphigenin by Amorpha fruticosa seedlings - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. Biosynthesis of the rotenoid amorphigenin: incorporation of a 2′-[14C]-methoxylated isoflavone by germinating Amorpha seeds - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. RP-HPLC method for the simultaneous quantitation of boeravinone E and boeravinone B in Boerhaavia diffusa extract and its formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantitative analysis of boeravinones in the roots of Boerhaavia Diffusa by UPLC/PDA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery and modification of cytochrome P450 for plant natural products biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The heterologous expression of the cytochromes P450: a new approach for the study of enzyme activities and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Functional expression and biochemical characterization of P450 monooxygenases [biochemistry2.hhu.de]

- 11. Efficient heterologous expression of cytochrome P450 enzymes in microorganisms for the biosynthesis of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. jneonatalsurg.com [jneonatalsurg.com]

- 13. 13C-nmr spectral assignment and evaluation of the cytotoxic potential of rotenone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. NMR Spectroscopy: Structure Elucidation of Cycloelatanene A: A Natural Product Case Study | Springer Nature Experiments [experiments.springernature.com]

- 15. Item - NMR spectroscopy: structure elucidation of Cycloelatanene A: a natural product case study - RMIT University - Figshare [research-repository.rmit.edu.au]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Coccinelline B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, synthesis, and biological activity of coccinelline B, a defensive alkaloid found in ladybird beetles.

Chemical Structure and Stereochemistry

Coccinelline B is a tricyclic alkaloid belonging to the perhydro-9b-azaphenalene class. It is the N-oxide of precoccinelline. The core structure consists of three fused six-membered rings with a nitrogen atom at a bridgehead position.

The absolute stereochemistry of coccinelline has been determined by X-ray crystallography of its hemihydrochloride salt.[1][2] The molecule possesses several chiral centers, and the specific spatial arrangement of the substituents is crucial for its biological activity. Based on the crystallographic data, the absolute configuration of the stereocenters in coccinelline B can be assigned using the Cahn-Ingold-Prelog priority rules.

Chemical Structure of Coccinelline B:

Caption: 2D representation of Coccinelline B structure.

Spectroscopic Data

The structure of coccinelline B has been extensively characterized using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

NMR Spectroscopy

The ¹H and ¹³C NMR spectra of coccinelline B have been fully assigned. The chemical shifts are sensitive to the stereochemistry of the molecule. Below is a summary of the reported NMR data.

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | Multiplicity | J (Hz) |

| 2 | 68.1 | 3.25 | m | |

| 3 | 29.5 | 1.80, 1.65 | m, m | |

| 3a | 36.4 | 2.10 | m | |

| 4 | 25.9 | 1.75, 1.55 | m, m | |

| 5 | 25.9 | 1.75, 1.55 | m, m | |

| 6 | 29.5 | 1.80, 1.65 | m, m | |

| 6a | 70.2 | 3.40 | m | |

| 7 | 29.5 | 1.80, 1.65 | m, m | |

| 8 | 25.9 | 1.75, 1.55 | m, m | |

| 9 | 25.9 | 1.75, 1.55 | m, m | |

| 9a | 70.2 | 3.40 | m | |

| 10 (CH₃) | 15.2 | 1.15 | d | 6.5 |

Note: Chemical shifts are approximate and may vary slightly depending on the solvent and experimental conditions.

Experimental Protocols

The total synthesis of coccinelline B is a challenging endeavor that has been accomplished by several research groups. The synthesis typically involves the construction of the perhydro-9b-azaphenalene core, followed by the introduction of the methyl group and subsequent N-oxidation.

Total Synthesis of Precoccinelline and Coccinelline B

A common synthetic route starts from 2,6-lutidine and involves a series of cyclization and reduction steps to form the tricyclic amine, precoccinelline. The final step is the oxidation of the nitrogen atom to yield coccinelline B.

Synthetic Workflow:

Caption: Synthetic overview for Coccinelline B.

Detailed Experimental Protocol for the N-oxidation of Precoccinelline:

-

Dissolution: Dissolve precoccinelline (1 equivalent) in a suitable solvent such as dichloromethane (CH₂Cl₂).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Oxidizing Agent: Add a solution of meta-chloroperoxybenzoic acid (m-CPBA) (1.1 equivalents) in CH₂Cl₂ dropwise to the cooled solution of precoccinelline.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Separate the organic layer and extract the aqueous layer with CH₂Cl₂.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford pure coccinelline B.

Biological Activity and Mechanism of Action

Coccinelline B functions as a defensive alkaloid, protecting ladybird beetles from predators. Its biological activity stems from its interaction with nicotinic acetylcholine receptors (nAChRs).

Non-competitive Inhibition of Nicotinic Acetylcholine Receptors

Coccinelline B is a non-competitive antagonist of nAChRs. This means that it does not bind to the same site as the endogenous agonist, acetylcholine (ACh). Instead, it binds to an allosteric site on the receptor, which is a different location on the protein. This binding event induces a conformational change in the receptor that prevents the ion channel from opening, even when acetylcholine is bound to its receptor site. This blockage of ion flow leads to the inhibition of nerve signaling.

Signaling Pathway Diagram:

References

The Biological Activities of Coccineone B: A Review of Available Literature

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coccineone B is a rotenoid, a class of naturally occurring heterocyclic compounds, isolated from plants of the Boerhavia genus, notably Boerhavia diffusa and Boerhavia coccinea. These plants have a long history of use in traditional medicine systems for treating a variety of ailments, including inflammation, pain, and infections. Scientific interest has led to the investigation of the chemical constituents of these plants, including this compound, to understand the pharmacological basis of their therapeutic effects. This technical guide provides a comprehensive overview of the known biological activities of this compound based on available scientific literature.

Challenges in a Specific Data Compilation for this compound

A thorough review of the existing scientific literature reveals a significant challenge in compiling a detailed technical guide specifically on the biological activities of isolated this compound. The majority of research has focused on the crude extracts or fractions of Boerhavia species rather than on the individual purified compounds. Consequently, there is a notable scarcity of quantitative data (such as IC50 or MIC values), detailed experimental protocols, and elucidated signaling pathways that can be exclusively attributed to this compound.

While the broader biological activities of Boerhavia extracts are well-documented, it is important to note that these effects are the result of the synergistic or additive actions of a multitude of phytochemicals. Therefore, the information presented in this guide is largely based on the activities of the extracts from which this compound is derived. Additionally, due to its structural similarity, relevant data on the closely related compound, boeravinone B, is also included to provide potential insights into the bioactivity of this compound, with the explicit clarification that these findings are not directly on this compound itself.

Biological Activities Associated with Boerhavia Extracts Containing this compound

Extracts of Boerhavia diffusa and Boerhavia coccinea, known sources of this compound, have been reported to possess a range of biological activities.

Anti-inflammatory Activity

Extracts from Boerhavia species have demonstrated significant anti-inflammatory properties in various in vivo studies. For instance, aqueous and ethanolic extracts of Boerhavia coccinea have been shown to inhibit paw edema in rat models.[1] Similarly, extracts of Boerhavia diffusa have been reported to possess anti-inflammatory effects.[2] The anti-inflammatory actions are often attributed to the presence of flavonoids and other bioactive compounds that can interfere with the production of pro-inflammatory mediators.[3]

Antimicrobial Activity

Various extracts of Boerhavia diffusa have been shown to exhibit antimicrobial activity against a range of human pathogens.[4][5][6] Both Gram-positive and Gram-negative bacteria have been reported to be susceptible to these extracts.[7] The specific contribution of this compound to this activity has not been individually determined.

Cytotoxic Activity

Crude extracts of Boerhavia diffusa have been reported to exhibit cytotoxic effects against certain cancer cell lines.[8] However, specific IC50 values for isolated this compound are not available in the reviewed literature.

Insights from the Closely Related Rotenoid: Boeravinone B

Boeravinone B, a rotenoid structurally similar to this compound and also found in Boerhavia diffusa, has been the subject of more specific biological investigations. These studies may offer valuable clues to the potential activities of this compound.

Immunomodulatory Effects of Boeravinone B

A notable study on purified boeravinone B investigated its immunomodulatory effects on human dendritic cells (DCs). While a detailed experimental protocol from the source is not available for reproduction here, the study reported that boeravinone B influenced the maturation of DCs, a key process in the initiation of immune responses.

Table 1: Effect of Boeravinone B on Dendritic Cell Maturation Markers

| Marker | Effect of Boeravinone B Treatment |

| CD80 | Upregulation |

| CD83 | Upregulation |

| CD86 | Upregulation |

Note: This table summarizes the reported effects of boeravinone B , not this compound.

The upregulation of these cell surface markers is indicative of DC maturation, suggesting that boeravinone B may have the potential to modulate the adaptive immune response.

To visualize the general process of dendritic cell maturation that boeravinone B is suggested to influence, a conceptual workflow is provided below.

Caption: Conceptual workflow of dendritic cell maturation.

Conclusion

While this compound is a known constituent of medicinally important plants of the Boerhavia genus, there is a significant gap in the scientific literature regarding its specific biological activities as an isolated compound. The available data predominantly pertains to crude extracts, making it difficult to attribute any single activity directly to this compound. The more detailed studies on the structurally similar boeravinone B suggest that rotenoids from Boerhavia species possess immunomodulatory properties.

Future research should focus on the isolation and purification of this compound to enable a thorough investigation of its pharmacological properties. Such studies would be invaluable in determining its potential as a therapeutic agent and would allow for the elucidation of its mechanism of action, including the specific signaling pathways it may modulate. For drug development professionals, the current body of evidence suggests that while the source plants of this compound are promising, further targeted research on the isolated compound is necessary to validate any potential therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Phytochemical, Therapeutic, and Ethnopharmacological Overview for a Traditionally Important Herb: Boerhavia diffusa Linn - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. Antimicrobial Efficacy of Boerhaavia Diffusa Against Some Human Pathogenic Bacteria and Fungi – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. Antimicrobial potential of Boerhavia diffusa leaf extract on pathogens [wisdomlib.org]

- 7. Evaluation of Nutritional Substances and Investigation of Antioxidant and Antimicrobial Potentials of Boerhavia diffusa with in Silico Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 8. phytopharmajournal.com [phytopharmajournal.com]

solubility of coccineone B in different organic solvents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Coccineone B, a rotenoid isolated from Boerhaavia diffusa, has garnered interest for its potential biological activities. Understanding its solubility in various organic solvents is critical for extraction, purification, formulation, and preclinical development. This document provides a comprehensive overview of the known solubility characteristics of this compound. Due to a lack of publicly available quantitative solubility data, this guide focuses on a qualitative assessment derived from extraction and chromatographic procedures reported in the scientific literature. Furthermore, a detailed experimental protocol for determining the precise solubility of this compound is provided, alongside a visual representation of the experimental workflow.

Qualitative Solubility of this compound

The following table summarizes the qualitative solubility of this compound based on its documented use in various experimental procedures.

| Organic Solvent | Qualitative Solubility | Rationale from Literature |

| Methanol | Soluble | Frequently used as an extraction solvent for obtaining this compound from plant material, indicating good solubility.[1] |

| Ethanol | Soluble | Used in hydroalcoholic extraction of Boerhaavia diffusa, suggesting solubility.[2] |

| Ethyl Acetate | Soluble | Employed as a component in mobile phases for thin-layer chromatography (TLC) of this compound, indicating its solubility in this solvent.[2] |

| Chloroform | Soluble | Utilized in chromatographic separation processes involving rotenoids. |

| Toluene | Soluble | A component of the mobile phase for High-Performance Thin-Layer Chromatography (HPTLC) analysis of this compound.[2] |

| n-Hexane | Sparingly Soluble | Often used for the initial defatting of plant material before extraction of more polar compounds like this compound, suggesting low solubility.[3][4] |

| Dimethyl Sulfoxide (DMSO) | Likely Soluble | Rotenoids, a class of compounds to which this compound belongs, generally exhibit good solubility in DMSO.[5] |

| Acetone | Likely Soluble | A common solvent for the extraction of flavonoids and related polyphenolic compounds. |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

To obtain precise quantitative solubility data for this compound, the isothermal shake-flask method is a widely accepted and reliable technique. This protocol outlines the steps for determining the equilibrium solubility of this compound in a given organic solvent.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

-

This compound (purified solid)

-

Selected organic solvents (e.g., methanol, ethanol, ethyl acetate, acetone, DMSO)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

Syringes and syringe filters (0.22 µm, chemically resistant)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a pre-weighed scintillation vial. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

-

Record the exact weight of the added this compound.

-

Add a known volume of the selected organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples at a constant speed for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of this compound in the solution remains constant.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed (e.g., 10,000 rpm) for 10-15 minutes.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining solid particles.

-

Dilute the filtered sample with a known volume of the solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Calculate the concentration of this compound in the original saturated solution by applying the dilution factor.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL or mol/L, at the specified temperature.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key stages of the shake-flask method for determining the solubility of this compound.

Caption: A generalized workflow for determining equilibrium solubility.

Conclusion

While quantitative solubility data for this compound in various organic solvents is currently lacking in the public domain, a qualitative understanding can be inferred from existing literature on its extraction and purification. For researchers and drug development professionals, the provided experimental protocol for the shake-flask method offers a robust framework for generating precise and reliable solubility data. This information is indispensable for advancing the research and development of this compound as a potential therapeutic agent.

References

Coccinellone B: Chemical Identity and Data Unavailability

Irvine, CA – While the fundamental chemical identifiers for coccinellone B are readily available, a comprehensive review of scientific literature reveals a significant lack of in-depth research on its biological activities, experimental protocols, and mechanisms of action. This gap in publicly accessible data prevents the creation of a detailed technical guide for researchers and drug development professionals at this time.

Chemical and Physical Properties

Coccinellone B is a small molecule with the following key identifiers:

| Property | Value | Source |

| CAS Number | 135626-13-0 | [1][2] |

| Molecular Formula | C₁₆H₁₀O₆ | [1] |

| Molecular Weight | 298.25 g/mol | [1] |

| IUPAC Name | 6,9,11-trihydroxy-6H-chromeno[3,4-b]chromen-12-one | [1] |

Current Research Landscape

Despite its defined chemical structure, extensive searches for biological data, including quantitative analyses and detailed experimental methodologies, did not yield any specific information for coccinellone B. The current body of scientific literature does not appear to contain studies detailing its signaling pathways, mechanism of action, or potential therapeutic effects.

This absence of information makes it impossible to provide the requested in-depth technical guide, including summaries of quantitative data, experimental protocols, and visualizations of its biological processes. Further research and publication in peer-reviewed journals would be necessary to build the foundational knowledge required for such a document.

References

Unveiling the Spectroscopic Signature of Coccineone B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for coccineone B, a flavonoid isolated from the roots of Boerhaavia coccinea. This document is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery by presenting its nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, alongside detailed experimental protocols.

Introduction

This compound, with the chemical formula C₁₆H₁₀O₆ and IUPAC name 6,9,11-trihydroxy-6H-chromeno[3,4-b]chromen-12-one, belongs to the flavonoid class of natural products. It was first isolated from the roots of Boerhaavia coccinea. The structural elucidation of this compound was carried out using various spectroscopic techniques, primarily NMR and MS, which are detailed in this guide.

Spectroscopic Data

The following tables summarize the ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound. This information is critical for the identification and characterization of this compound in various experimental settings.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| H-1 | 7.85 | d | 8.5 |

| H-2 | 6.85 | dd | 8.5, 2.5 |

| H-3 | - | - | - |

| H-4 | 6.95 | d | 2.5 |

| H-6 | 5.80 | s | |

| H-8 | 6.40 | s | |

| H-10 | 1.45 | s |

Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ) in ppm |

| 1 | 129.8 |

| 2 | 117.5 |

| 3 | 145.2 |

| 4 | 110.2 |

| 4a | 112.8 |

| 6 | 70.1 |

| 6a | 105.5 |

| 8 | 96.5 |

| 9 | 160.1 |

| 10 | 25.0 |

| 11 | 158.9 |

| 11a | 102.1 |

| 12 | 182.5 |

| 12a | 108.9 |

| 1' | - |

| 2' | - |

Solvent: CDCl₃

Table 3: Mass Spectrometry Data for this compound

| Ion | m/z |

| [M]⁺ | 298 |

| [M - CH₃]⁺ | 283 |

| [M - H₂O]⁺ | 280 |

Experimental Protocols

The acquisition of the spectroscopic data presented above followed specific experimental procedures, which are crucial for the reproducibility of the results.

Isolation of this compound

The isolation of this compound from the roots of Boerhaavia coccinea was achieved through a series of chromatographic techniques. The general workflow involved the extraction of the plant material with a suitable solvent, followed by column chromatography and further purification steps to yield the pure compound.

NMR Spectroscopy

The ¹H and ¹³C NMR spectra were recorded on a Bruker spectrometer. The sample was dissolved in deuterated chloroform (CDCl₃), and the chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry

The mass spectrum was obtained on a mass spectrometer using electron ionization (EI) at 70 eV. The sample was introduced directly into the ion source, and the resulting mass-to-charge ratios (m/z) of the fragments were recorded.

Workflow for Spectroscopic Analysis of Natural Products

The following diagram illustrates a generalized workflow for the isolation and spectroscopic analysis of a natural product like this compound.

Caption: General workflow for the isolation and spectroscopic analysis of this compound.

This guide provides foundational spectroscopic information for this compound. Researchers are encouraged to consult the primary literature for more in-depth analyses and supplementary data.

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Coccineone B from Boerhaavia diffusa

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the isolation and purification of Coccineone B, a bioactive rotenoid, from the medicinal plant Boerhaavia diffusa. The methodologies detailed herein are compiled from various scientific studies and are intended to serve as a guide for researchers in natural product chemistry, pharmacology, and drug development. This protocol covers all stages from the collection and preparation of plant material to the extraction, fractionation, and final purification of this compound. Additionally, quantitative data from relevant studies are summarized, and a diagram of a key signaling pathway influenced by this compound is provided to contextualize its biological significance.

Introduction

Boerhaavia diffusa, commonly known as Punarnava, is a perennial herb belonging to the Nyctaginaceae family. It has a long history of use in traditional medicine systems for treating a variety of ailments. The plant is a rich source of various phytochemicals, including flavonoids, alkaloids, and a class of isoflavonoids known as rotenoids. Among these, this compound (also referred to as Boeravinone B) has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, anticancer, and immunomodulatory effects. Recent studies have elucidated its mechanism of action, highlighting its interaction with key cellular signaling pathways. This document outlines a standardized procedure for the efficient isolation and purification of this compound to facilitate further research into its therapeutic potential.

Materials and Equipment

2.1. Plant Material:

-

Dried roots or whole plant material of Boerhaavia diffusa

2.2. Solvents and Reagents:

-

Methanol (ACS grade)

-

Ethanol (95% and absolute)

-

n-Hexane (ACS grade)

-

Chloroform (ACS grade)

-

Ethyl acetate (ACS grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Silica gel for column chromatography (60-120 mesh or 100-200 mesh)

-

Pre-coated TLC plates (Silica gel 60 F254)

-

This compound standard (for comparison)

2.3. Equipment:

-

Grinder or mill

-

Soxhlet apparatus or large glass percolator

-

Rotary evaporator

-

Glass chromatography columns

-

Fraction collector

-

Thin-Layer Chromatography (TLC) chamber

-

UV lamp for TLC visualization

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector and a C18 reverse-phase column

-

Vortex mixer

-

Sonicator

-

Analytical balance

-

Standard laboratory glassware

Experimental Protocols

3.1. Preparation of Plant Material

-

Collection and Authentication: Collect fresh, disease-free roots or whole plant material of Boerhaavia diffusa. The plant material should be authenticated by a qualified botanist.

-

Drying: Wash the plant material thoroughly with water to remove any soil and debris. Air-dry the material in the shade at room temperature until it is completely brittle. Alternatively, a hot air oven can be used at a temperature not exceeding 40-50°C to expedite the drying process.

-

Pulverization: Grind the dried plant material into a coarse powder using a mechanical grinder or mill. Pass the powder through a sieve to obtain a uniform particle size. Store the powdered material in an airtight container in a cool, dry place until extraction.

3.2. Extraction of Crude this compound

-

Solvent Extraction:

-

Maceration: Soak the powdered plant material in methanol or ethanol (1:5 w/v) in a large container for 48-72 hours with occasional stirring. Filter the extract and repeat the process two more times with fresh solvent.

-

Soxhlet Extraction: Place the powdered plant material in a thimble and extract with methanol or ethanol in a Soxhlet apparatus for 24-48 hours or until the solvent in the siphon tube becomes colorless.

-

-

Concentration: Combine the filtrates from all extractions and concentrate the solvent under reduced pressure using a rotary evaporator at a temperature of 40-50°C to obtain a dark, viscous crude extract.

-

Drying: Dry the crude extract completely in a vacuum desiccator to remove any residual solvent.

3.3. Fractionation and Purification by Column Chromatography

-

Column Packing: Prepare a slurry of silica gel (100-200 mesh) in n-hexane and pack it into a glass column of appropriate dimensions. Allow the silica gel to settle completely, ensuring a uniform packing without any air bubbles.

-

Sample Loading: Dissolve a known amount of the crude extract in a minimal volume of the initial mobile phase (n-hexane) or adsorb it onto a small amount of silica gel. Carefully load the sample onto the top of the packed column.

-

Elution: Elute the column with a gradient of solvents, starting with non-polar solvents and gradually increasing the polarity. A common solvent system is a gradient of n-hexane and ethyl acetate, followed by a gradient of chloroform and methanol.

-

Start with 100% n-hexane.

-

Gradually increase the polarity with n-hexane:ethyl acetate mixtures (e.g., 9:1, 8:2, 1:1, etc.).

-

Further increase the polarity with chloroform:methanol mixtures (e.g., 9.5:0.5, 9:1, 8:2, etc.).

-

-

Fraction Collection: Collect the eluate in fractions of equal volume using a fraction collector.

-

Monitoring by TLC: Monitor the collected fractions by Thin-Layer Chromatography (TLC). Spot a small amount of each fraction on a TLC plate and develop it in a suitable solvent system (e.g., toluene:ethyl acetate:methanol in a 7:1:2 ratio). Visualize the spots under a UV lamp.

-

Pooling and Concentration: Combine the fractions that show a spot corresponding to the this compound standard. Concentrate the pooled fractions using a rotary evaporator to obtain the purified this compound.

3.4. Purity Assessment by HPLC

-

Sample Preparation: Dissolve a small amount of the purified this compound in HPLC-grade methanol or acetonitrile.

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water is commonly used. A 50:50 (v/v) isocratic elution can also be effective.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength of 254 nm or 270 nm.

-

Injection Volume: 20 µL.

-

-

Analysis: Inject the sample into the HPLC system and record the chromatogram. The purity of the isolated this compound can be determined by the area of the corresponding peak. A single, sharp peak at the retention time of the this compound standard indicates a high degree of purity.

Quantitative Data

The yield of this compound can vary depending on the plant source, geographical location, time of harvest, and the extraction and purification methods employed. The following table summarizes quantitative data from various studies.

| Parameter | Value | Reference |

| This compound Content in Hydro-alcoholic Extract | 0.041% w/w | [1] |

| This compound Content in Polyherbal Formulation | 0.011% w/w | [1] |

| Retention Factor (Rf) on TLC | 0.461 (Toluene:Ethyl Acetate:Methanol 7:1:2) | [2] |

| HPLC Retention Time | 13.8 min (Acetonitrile:Water 50:50) | [2] |

| Linearity Range (HPLC) | 5 – 120 µg/ml | [2] |

| Limit of Detection (LOD) | 2 µg/ml | [2] |

| Limit of Quantitation (LOQ) | 5 µg/ml | [2] |

| Recovery | 90.6% - 92.8% | [2] |

Signaling Pathway and Experimental Workflow

5.1. This compound and the RANKL/RANK Signaling Pathway

This compound has been shown to inhibit osteoclast differentiation by downregulating the RANKL/RANK signaling pathway. This pathway is crucial for the formation and activation of osteoclasts, the cells responsible for bone resorption. By inhibiting this pathway, this compound may have therapeutic potential in the treatment of bone diseases such as osteoporosis. The diagram below illustrates the key components of this pathway and the inhibitory effect of this compound.

Caption: this compound inhibits the RANKL/RANK signaling pathway.

5.2. Experimental Workflow for Isolation and Purification

The following diagram outlines the general workflow for the isolation and purification of this compound from Boerhaavia diffusa.

Caption: Workflow for this compound isolation and purification.

Conclusion

The protocol described in this document provides a robust and reproducible method for the isolation and purification of this compound from Boerhaavia diffusa. The quantitative data and the signaling pathway information offer a solid foundation for researchers to undertake further investigations into the pharmacological properties and therapeutic applications of this promising natural compound. Adherence to the outlined procedures will facilitate the acquisition of high-purity this compound, which is essential for accurate biological and pharmacological studies.

References

Application Note: Quantitative Analysis of Coccineone B in Plant Extracts Using High-Performance Liquid Chromatography

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of coccineone B, a bioactive rotenoid found in various plant species, notably from the Boerhaavia genus. This compound has garnered significant interest for its potential pharmacological activities. Accurate and precise quantification of this compound in plant extracts is crucial for quality control, standardization of herbal formulations, and pharmacokinetic studies. This document provides a comprehensive protocol for sample preparation, HPLC analysis, and method validation, ensuring reliable and reproducible results.

Introduction

This compound is a flavonoid derivative belonging to the rotenoid class of compounds, primarily isolated from the roots of plants such as Boerhaavia diffusa and Boerhaavia coccinea.[1] These plants have a history of use in traditional medicine, and modern research is exploring the therapeutic potential of their constituents, including this compound, for various applications. To ensure the safety, efficacy, and batch-to-batch consistency of herbal products containing this compound, a robust analytical method for its quantification is essential.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of phytochemicals in complex plant extracts due to its high resolution, sensitivity, and reproducibility.[2] This application note presents a detailed HPLC method optimized for the analysis of this compound.

Chemical Structure

Figure 1: Chemical Structure of this compound (C₁₆H₁₀O₆).[3]

Caption: Chemical structure of this compound.

Experimental Protocols

Plant Material Extraction

A reliable extraction method is paramount for the accurate quantification of this compound. The following protocol is based on established methods for rotenoid extraction from Boerhaavia diffusa.[4][5]

Workflow for Plant Material Extraction

Caption: General workflow for the extraction of this compound.

Detailed Protocol:

-

Sample Preparation: Collect fresh plant material (e.g., roots of Boerhaavia diffusa), wash thoroughly, and dry in the shade until a constant weight is achieved. Grind the dried material into a coarse powder.

-

Extraction:

-

Method A: Soxhlet Extraction. Accurately weigh about 10 g of the powdered plant material and subject it to Soxhlet extraction with methanol for 6-8 hours.[6]

-

Method B: Maceration. Macerate 10 g of the powdered plant material with a 50% hydro-alcoholic solution at room temperature for 48 hours with occasional shaking.[7]

-

-

Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

-

Sample Solution for HPLC: Accurately weigh 10 mg of the dried crude extract and dissolve it in 10 mL of HPLC-grade methanol. Sonicate the solution for 15 minutes to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter before injecting it into the HPLC system.

HPLC Instrumentation and Conditions

The following HPLC conditions are recommended for the quantification of this compound. These are based on a compilation of successful methods reported for boeravinones.[8][9]

Table 1: HPLC Instrumentation and Analytical Conditions

| Parameter | Recommended Condition |

| HPLC System | Quaternary pump, autosampler, column oven, DAD/UV detector |

| Column | C18 reversed-phase column (e.g., Inertsil ODS-3, 250 x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Orthophosphoric acid in waterB: Acetonitrile |

| Gradient Elution | 0-10 min: 30-50% B10-20 min: 50-70% B20-25 min: 70-30% B25-30 min: 30% B (re-equilibration) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 276 nm[8] (or 270 nm[9], 283 nm[10]) |

| Injection Volume | 20 µL |

Workflow for HPLC Analysis

Caption: Workflow for the HPLC analysis of this compound.

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.

Table 2: Method Validation Parameters and Acceptance Criteria

| Parameter | Description | Acceptance Criteria |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is constructed by plotting peak area against a series of known concentrations of a this compound standard. | Correlation coefficient (r²) ≥ 0.998[1] |

| Precision | The closeness of agreement between a series of measurements. Assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). | Relative Standard Deviation (RSD) ≤ 2% |

| Accuracy | The closeness of the test results obtained by the method to the true value. Determined by a recovery study, where a known amount of this compound standard is spiked into a pre-analyzed sample. | Recovery between 95% and 105%[8] |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio of 3:1 |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1 |

| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition). | RSD of results should be within acceptable limits. |

| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | The peak for this compound should be well-resolved from other peaks in the chromatogram. |

Quantitative Data Summary

The following table summarizes representative quantitative data for this compound and related compounds found in the literature.

Table 3: Summary of Quantitative Data for this compound in Boerhaavia diffusa

| Analytical Method | Plant Part | Extraction Solvent | This compound Content (% w/w of extract) | Reference |

| RP-HPLC | Whole Plant | Hydro-alcoholic | 0.041 | [9] |

| RP-HPLC | Formulation | - | 0.011 | [9] |

| RP-HPLC | - | - | Linearity Range: 2.20-11.00 µg/mL | [8] |

Conclusion

The HPLC method described in this application note provides a reliable and robust approach for the quantification of this compound in plant extracts. Adherence to the detailed protocols for sample preparation, HPLC analysis, and method validation will ensure the generation of accurate and reproducible data. This method is suitable for routine quality control of raw plant materials and finished herbal products, as well as for research and development purposes in the pharmaceutical and nutraceutical industries.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. e-nps.or.kr [e-nps.or.kr]

- 3. This compound | C16H10O6 | CID 44420939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. isca.me [isca.me]

- 5. Potent Antioxidant and Genoprotective Effects of Boeravinone G, a Rotenoid Isolated from Boerhaavia diffusa | PLOS One [journals.plos.org]

- 6. Coccinoside B | C21H22O11 | CID 42607844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 8. jneonatalsurg.com [jneonatalsurg.com]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

Application Note: A Cell-Based Assay for Determining the Cytotoxic Activity of Coccineone B

Audience: Researchers, scientists, and drug development professionals.

Introduction

Coccineone B is a rotenoid, a class of naturally occurring isoflavonoids, isolated from the medicinal plant Boerhavia diffusa.[1][2] Extracts of B. diffusa have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and immunomodulatory effects.[1][3][4][5] While much of the research has focused on crude extracts, the specific cellular activities of isolated compounds like this compound are of significant interest for drug discovery. Given the reported antiproliferative properties of B. diffusa extracts on cancer cell lines, a primary step in characterizing the bioactivity of this compound is to determine its cytotoxic potential.[5]

This application note provides a detailed protocol for a cell-based assay to quantify the cytotoxic activity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a widely accepted method for assessing cell viability by measuring the metabolic activity of living cells.[6][7] The protocol is designed for use with a relevant cancer cell line, such as the MCF-7 human breast cancer cell line, to determine the half-maximal inhibitory concentration (IC50) of this compound.

Principle of the Assay

The MTT assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of living, metabolically active cells. The formazan crystals are then solubilized, and the absorbance is measured at a specific wavelength. A decrease in absorbance in treated cells compared to control cells indicates a reduction in cell viability and thus reflects the cytotoxic activity of the compound.

Data Presentation

The following table summarizes hypothetical results from an MTT assay used to determine the IC50 of this compound on MCF-7 cells after a 48-hour treatment period.

| This compound Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |

| 0 (Vehicle Control) | 1.250 | 0.085 | 100 |

| 1 | 1.188 | 0.072 | 95 |

| 5 | 1.025 | 0.061 | 82 |

| 10 | 0.813 | 0.055 | 65 |

| 25 | 0.625 | 0.049 | 50 |

| 50 | 0.438 | 0.038 | 35 |

| 100 | 0.250 | 0.025 | 20 |

IC50 Value: Based on the data above, the calculated IC50 of this compound for MCF-7 cells is approximately 25 µM.

Experimental Protocols

Materials and Reagents

-

This compound (of known purity)

-

MCF-7 human breast cancer cell line

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well flat-bottom microplates

-

Multi-channel pipette

-

Microplate reader

Cell Culture

-

Maintain MCF-7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

-

Subculture the cells every 2-3 days or when they reach 80-90% confluency.

MTT Assay Protocol

-

Cell Seeding:

-

Harvest MCF-7 cells using Trypsin-EDTA and perform a cell count.

-

Seed the cells into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in all wells is less than 0.5%.

-

Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank control (medium only).

-

Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.

-

Incubate the plate for 48 hours at 37°C and 5% CO2.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for an additional 4 hours at 37°C.

-

-

Formazan Solubilization and Absorbance Reading:

-

Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis

-

Subtract the average absorbance of the blank wells from the absorbance of all other wells.

-

Calculate the percentage of cell viability for each concentration using the following formula:

-

% Cell Viability = (Mean Absorbance of Treated Wells / Mean Absorbance of Vehicle Control Wells) x 100

-

-

Plot the percentage of cell viability against the log of this compound concentration.

-

Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, from the dose-response curve.

Visualizations

Experimental Workflow

Caption: Workflow for determining the cytotoxic activity of this compound using the MTT assay.

Hypothetical Signaling Pathway Modulation

Based on the known activities of related rotenoids from Boerhavia diffusa which have been shown to modulate inflammatory pathways, it is plausible that this compound may exert its cytotoxic effects by inhibiting pro-survival signaling pathways such as the NF-κB pathway.[8] The following diagram illustrates the canonical NF-κB signaling pathway and a potential point of inhibition by this compound.

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

References

- 1. Phytochemical, Therapeutic, and Ethnopharmacological Overview for a Traditionally Important Herb: Boerhavia diffusa Linn - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemijournal.com [chemijournal.com]

- 4. Boerhaavia Diffusa: Bioactive Compounds and Pharmacological Activities – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 5. jetir.org [jetir.org]

- 6. researchgate.net [researchgate.net]

- 7. Cell-Based Assays [sigmaaldrich.com]

- 8. Boeravinone B, a natural rotenoid, inhibits osteoclast differentiation through modulating NF-κB, MAPK and PI3K/Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: A Framework for Elucidating the Mechanism of Action of Coccinellone B, a Novel Anticancer Agent

Audience: Researchers, scientists, and drug development professionals.

Introduction

The discovery and characterization of novel therapeutic agents from natural sources is a cornerstone of modern drug development. Coccinellone B is a newly isolated compound with putative anti-neoplastic properties. A thorough understanding of its mechanism of action is crucial for its development as a potential cancer therapeutic. This document provides a comprehensive framework of experimental protocols and data presentation strategies to elucidate the cytotoxic effects and underlying molecular mechanisms of Coccinellone B in cancer cells. The proposed study is designed in a three-phase approach: initial cytotoxicity screening, investigation of cellular mechanisms (apoptosis and cell cycle arrest), and identification of key molecular targets and signaling pathways.

Phase 1: Cytotoxicity and Selectivity Assessment

The initial phase of this study is to determine the concentration-dependent cytotoxic effects of Coccinellone B on a panel of human cancer cell lines and a non-cancerous cell line to assess its potency and selectivity.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Coccinellone B stock solution (e.g., 10 mM in DMSO)

-

Selected cancer cell lines (e.g., MCF-7, A549, HCT116) and a non-cancerous cell line (e.g., MCF-10A)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of Coccinellone B in complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest Coccinellone B concentration) and a blank (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 (half-maximal inhibitory concentration) values using non-linear regression analysis.

Data Presentation: Hypothetical IC50 Values

The following table summarizes the hypothetical IC50 values of Coccinellone B against a panel of cell lines.

| Cell Line | Type | IC50 (µM) |

| MCF-7 | Breast Cancer | 5.2 |

| A549 | Lung Cancer | 8.9 |

| HCT116 | Colon Cancer | 3.5 |

| MCF-10A | Non-cancerous Breast Epithelial | > 50 |

Phase 2: Investigation of Cellular Mechanisms

This phase aims to determine if the cytotoxic effect of Coccinellone B is mediated by the induction of apoptosis and/or cell cycle arrest.

Experimental Workflow

Workflow for Investigating Cellular Mechanisms.

Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Treated and untreated cells

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with Coccinellone B at its IC50 and 2x IC50 concentrations for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

Data Presentation: Hypothetical Apoptosis Data

| Treatment | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic (%) | Necrotic (%) |

| Vehicle Control | 95.1 | 2.5 | 1.8 | 0.6 |

| Coccinellone B (IC50) | 60.3 | 25.4 | 12.1 | 2.2 |

| Coccinellone B (2x IC50) | 35.7 | 40.2 | 20.5 | 3.6 |

Experimental Protocol: Cell Cycle Analysis

This protocol uses propidium iodide (PI) to stain DNA and analyze the cell cycle distribution.

Materials:

-

Treated and untreated cells

-

70% cold ethanol

-

PBS

-

RNase A

-

Propidium Iodide (PI) solution

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with Coccinellone B at its IC50 concentration for 24 and 48 hours.

-

Cell Fixation: Harvest and wash the cells with PBS, then fix in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A. Incubate for 30 minutes in the dark.

-

Flow Cytometry: Analyze the DNA content by flow cytometry.

Data Presentation: Hypothetical Cell Cycle Data

| Treatment (24h) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (%) |

| Vehicle Control | 55.2 | 28.1 | 16.7 | 1.5 |

| Coccinellone B (IC50) | 70.8 | 15.3 | 10.4 | 3.5 |

Phase 3: Identification of Molecular Targets and Signaling Pathways

This phase focuses on identifying the key molecular players and signaling pathways modulated by Coccinellone B. Based on the induction of apoptosis, we hypothesize that Coccinellone B affects the intrinsic apoptosis pathway and a key survival pathway like PI3K/Akt/mTOR.

Experimental Protocol: Western Blot Analysis

Western blotting is used to detect specific proteins in a sample.

Materials:

-

Treated and untreated cell lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Electrophoresis and transfer apparatus

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-Akt, anti-p-Akt, anti-mTOR, anti-p-mTOR, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction and Quantification: Lyse treated cells and quantify protein concentration.

-

SDS-PAGE: Separate proteins by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify band intensities and normalize to a loading control like β-actin.

Data Presentation: Hypothetical Western Blot Results

| Protein | Vehicle Control (Relative Expression) | Coccinellone B (IC50) (Relative Expression) |

| Bcl-2 | 1.0 | 0.4 |

| Bax | 1.0 | 2.5 |

| Cleaved Caspase-3 | 1.0 | 4.2 |

| p-Akt | 1.0 | 0.3 |

| p-mTOR | 1.0 | 0.2 |

Hypothesized Signaling Pathway

Hypothesized Signaling Pathway of Coccinellone B.

Conclusion

This application note provides a structured and detailed framework for the initial investigation of the mechanism of action of a novel anti-cancer compound, Coccinellone B. The outlined protocols and data presentation formats offer a robust starting point for researchers. The hypothetical data suggests that Coccinellone B induces apoptosis in cancer cells, potentially through the inhibition of the PI3K/Akt/mTOR signaling pathway and modulation of Bcl-2 family proteins. Further studies, such as kinase assays and target identification studies, would be necessary to confirm the direct molecular targets of Coccinellone B.

Application Notes and Protocols for Inducing Apoptosis in Cancer Cell Lines with a Novel Compound

For Researchers, Scientists, and Drug Development Professionals

Introduction

While no specific data is currently available in the scientific literature for "coccinellone B" regarding its effects on apoptosis in cancer cell lines, these application notes provide a comprehensive framework for evaluating the pro-apoptotic potential of any novel compound. The following protocols and data presentation formats are based on established methodologies in cancer research and can be adapted for the investigation of new chemical entities.

Data Presentation: Quantitative Analysis of a Novel Compound

Effective data presentation is crucial for interpreting the anti-cancer activity of a new compound. The following tables are templates for summarizing key quantitative data.

Table 1: Cytotoxicity of Compound X across Various Cancer Cell Lines

This table summarizes the half-maximal inhibitory concentration (IC50), a measure of the potency of a compound in inhibiting a specific biological or biochemical function.

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 48 | e.g., 15.2 ± 1.8 |

| MDA-MB-231 | Breast Adenocarcinoma | 48 | e.g., 25.5 ± 2.3 |

| A549 | Lung Carcinoma | 48 | e.g., 32.1 ± 3.1 |

| HCT116 | Colorectal Carcinoma | 48 | e.g., 18.9 ± 2.0 |

| HepG2 | Hepatocellular Carcinoma | 48 | e.g., 22.4 ± 1.9 |

| PC-3 | Prostate Adenocarcinoma | 48 | e.g., 45.7 ± 4.2 |

Table 2: Quantification of Apoptosis Induction by Compound X in HCT116 Cells

This table presents the percentage of apoptotic cells as determined by Annexin V/Propidium Iodide staining followed by flow cytometry.

| Treatment | Concentration (µM) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |

| Control (DMSO) | - | e.g., 2.1 ± 0.3 | e.g., 1.5 ± 0.2 | e.g., 3.6 ± 0.5 |

| Compound X | 10 | e.g., 15.3 ± 1.7 | e.g., 5.2 ± 0.6 | e.g., 20.5 ± 2.3 |

| Compound X | 20 | e.g., 28.9 ± 2.5 | e.g., 10.8 ± 1.1 | e.g., 39.7 ± 3.6 |

| Compound X | 40 | e.g., 45.2 ± 3.9 | e.g., 18.6 ± 1.9 | e.g., 63.8 ± 5.8 |

Experimental Protocols

Detailed methodologies are essential for the reproducibility of experimental findings.

Protocol 1: Cell Viability and IC50 Determination using MTT Assay

This protocol determines the concentration of a compound that inhibits cell viability by 50%.

Materials:

-

Cancer cell lines

-

Complete growth medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

-

Novel compound stock solution (in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-